molecular formula C9H10O2 B8522220 1-Propanone, 2-hydroxy-1-phenyl-, (2R)- CAS No. 65646-06-2

1-Propanone, 2-hydroxy-1-phenyl-, (2R)-

Cat. No.: B8522220
CAS No.: 65646-06-2
M. Wt: 150.17 g/mol
InChI Key: WLVPRARCUSRDNI-SSDOTTSWSA-N
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Description

Significance of Enantiomerically Pure α-Hydroxyketones

The demand for enantiomerically pure compounds has grown significantly, particularly within the pharmaceutical and fine chemical industries, owing to the different physiological activities often exhibited by different enantiomers of a chiral molecule. nih.gov Enantiomerically enriched α-hydroxyketones are highly valued as versatile building blocks for the synthesis of more complex molecules. acs.orgebi.ac.uk

Their importance is underscored by their presence in the core structure of numerous biologically active compounds. nih.gov These include pharmaceuticals such as antidepressants and selective inhibitors of amyloid-β protein production, which are relevant in the treatment of Alzheimer's disease. acs.orgebi.ac.uknih.gov Furthermore, this structural motif is found in farnesyl transferase inhibitors like Kurasoin A and B, as well as in antitumor antibiotics such as Olivomycin A and Chromomycin A3. acs.orgebi.ac.uknih.gov The utility of these compounds extends to their role as precursors for other important chiral molecules, including amino alcohols and vicinal diols. ebi.ac.uknih.gov

Given their significance, numerous strategies have been developed for their asymmetric synthesis. These methods range from biocatalytic approaches, such as the use of enzymes like thiamine (B1217682) diphosphate-dependent lyases, hydrolases, and oxidoreductases, to traditional chemical methods like the α-hydroxylation of carbonyl compounds and the kinetic resolution of racemates. acs.orgnih.govorganic-chemistry.org

Overview of (2R)-1-Propanone, 2-hydroxy-1-phenyl- as a Chiral Intermediate

(2R)-2-hydroxy-1-phenyl-1-propanone, a specific enantiomer of the α-hydroxyketone commonly known as α-hydroxypropiophenone, serves as a key chiral intermediate in various organic syntheses. nih.govresearchgate.net Its structure incorporates both a phenyl group and a chiral secondary alcohol, making it a valuable precursor for the stereoselective synthesis of pharmaceuticals and other fine chemicals.

This compound is an intermediate in the synthesis of optically active vicinal diols, such as (1R,2R)-1-phenyl-1,2-propanediol, which are themselves important chiral building blocks. jst.go.jp The synthesis of (2R)-2-hydroxy-1-phenyl-1-propanone can be achieved through various methods, including the asymmetric reduction of prochiral 1,2-diketones like 1-phenyl-1,2-propanedione (B147261), often employing biocatalytic systems. nih.govresearchgate.net For instance, the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii has been shown to accept alkyl phenyl dicarbonyls, including the precursor to (2R)-2-hydroxy-1-phenyl-1-propanone. nih.gov

Below is a summary of the key properties of this chiral intermediate.

PropertyValue
IUPAC Name (2R)-2-hydroxy-1-phenylpropan-1-one nih.gov
Molecular Formula C₉H₁₀O₂ nih.govchemspider.com
Molecular Weight 150.17 g/mol nih.govchemspider.com
CAS Number 65646-06-2 nih.gov
Appearance Pale yellow liquid esstechinc.com
Synonyms (R)-2-hydroxy-1-phenylpropan-1-one, (R)-HPP nih.govfz-juelich.de

The strategic placement of its functional groups allows for a variety of chemical transformations, enabling the construction of complex chiral molecules with high degrees of stereochemical control.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65646-06-2

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(2R)-2-hydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3/t7-/m1/s1

InChI Key

WLVPRARCUSRDNI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)C1=CC=CC=C1)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 2r 1 Propanone, 2 Hydroxy 1 Phenyl

Chemo-Enzymatic and Biocatalytic Synthesis Routes

Chemo-enzymatic and biocatalytic routes offer significant advantages for the synthesis of (2R)-2-hydroxy-1-phenyl-1-propanone, including high enantioselectivity and mild reaction conditions. These strategies primarily involve the use of enzymes such as lyases for direct carbon-carbon bond formation or reductases for the stereoselective reduction of a prochiral precursor.

Direct Carboligation Reactions

Direct carboligation reactions involve the enzymatic coupling of two aldehyde substrates to form the desired α-hydroxy ketone. Several thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes have been identified and utilized for this purpose.

Benzoylformate decarboxylase (BFD) from Pseudomonas putida is a ThDP-dependent enzyme that primarily catalyzes the decarboxylation of benzoylformate to benzaldehyde (B42025). acs.org However, it also exhibits a notable carboligase side activity, enabling the formation of chiral 2-hydroxy ketones. acs.org Specifically, BFD can catalyze the ligation of benzaldehyde and acetaldehyde (B116499) to produce (S)-2-hydroxy-1-phenylpropan-1-one. d-nb.info This reaction has been investigated in various reactor setups, including microreactors and membrane reactors, to optimize process parameters. d-nb.infonih.gov

A typical reaction involves incubating benzaldehyde and a stoichiometric excess of acetaldehyde with BFD in a buffered solution containing the necessary cofactors, thiamine diphosphate (ThDP) and MgCl2. d-nb.infonih.gov The enzyme demonstrates high stereoselectivity, yielding the (S)-enantiomer in an enantiomerically pure form. d-nb.info

EnzymeSource OrganismSubstratesProductKey Findings
Benzoylformate Decarboxylase (BFD)Pseudomonas putidaBenzaldehyde, Acetaldehyde(S)-2-hydroxy-1-phenylpropan-1-oneCatalyzes the stereoselective carboligation with high enantioselectivity for the (S)-enantiomer. acs.orgd-nb.infonih.gov

Benzaldehyde lyase (BAL) from Pseudomonas fluorescens Biovar I is another ThDP-dependent enzyme that effectively catalyzes the formation of (R)-2-hydroxy-1-phenyl-propan-1-one derivatives. blogspot.comresearchgate.net Unlike BFD, BAL demonstrates stereoselectivity for the (R)-enantiomer, making it a key biocatalyst for the synthesis of the target compound, (2R)-2-hydroxy-1-phenyl-1-propanone. blogspot.com

The enzyme facilitates the cross-coupling of aromatic aldehydes with aliphatic aldehydes. blogspot.com The development of continuous membrane reactors has enabled the selective production of substituted (R)-2-hydroxy-1-phenyl-propan-1-one derivatives on a gram scale. researchgate.net BAL exhibits a broad substrate scope, accepting various aromatic aldehydes as the donor substrate and aliphatic aldehydes as the acceptor. researchgate.net

EnzymeSource OrganismSubstratesProductKey Findings
Benzaldehyde Lyase (BAL)Pseudomonas fluorescens Biovar IAromatic aldehydes, Aliphatic aldehydes(R)-2-hydroxy-1-phenyl-propan-1-one derivativesCatalyzes the formation of the (R)-enantiomer with high stereoselectivity; suitable for continuous production in membrane reactors. blogspot.comresearchgate.net

Pyruvate (B1213749) decarboxylase (PDC) is a ThDP-dependent enzyme crucial in the fermentation process in yeast, catalyzing the decarboxylation of pyruvate to acetaldehyde. wikipedia.org While PDC is widely exploited for its carboligase activity in the synthesis of α-hydroxy ketones, its primary application in this context is the production of (R)-phenylacetylcarbinol ((R)-PAC), a regioisomer of the target compound, through the condensation of benzaldehyde with an acetaldehyde equivalent derived from pyruvate. nih.govnih.govnih.gov

Extensive research has focused on optimizing (R)-PAC production using whole cells of yeast strains like Saccharomyces cerevisiae and Candida utilis. nih.govresearchgate.net While PDC can catalyze carboligation reactions, the existing literature does not provide direct evidence for its use in the synthesis of (2R)-2-hydroxy-1-phenyl-1-propanone. The substrate specificity of PDC favors the formation of (R)-PAC when benzaldehyde and pyruvate are used as substrates. nih.govnih.gov

EnzymeTypical SourcePrimary ApplicationKey Findings
Pyruvate Decarboxylase (PDC)Yeast (Saccharomyces cerevisiae, Candida utilis)Synthesis of (R)-phenylacetylcarbinol ((R)-PAC)Widely used in whole-cell biotransformations for (R)-PAC production; no direct evidence for the synthesis of (2R)-2-hydroxy-1-phenyl-1-propanone. nih.govnih.govnih.gov

Regio- and Stereoselective Bioreduction Strategies for Precursors

An alternative approach to the synthesis of (2R)-2-hydroxy-1-phenyl-1-propanone involves the regio- and stereoselective reduction of a prochiral diketone precursor, 1-phenyl-1,2-propanedione (B147261). This strategy relies on the ability of certain enzymes to selectively reduce one of the two carbonyl groups with high enantioselectivity.

The bioreduction of 1-phenyl-1,2-propanedione can yield a mixture of products, including the two possible regioisomeric α-hydroxy ketones and the corresponding diol. The selectivity of this reduction is highly dependent on the biocatalyst and the reaction conditions employed.

Baker's yeast (Saccharomyces cerevisiae) has been shown to reduce 1-phenyl-1,2-propanedione, primarily affording (1R,2S)-1-phenyl-1,2-propanediol in high chemical and optical yields. researchgate.netmdpi.com The reaction proceeds through α-ketol intermediates. researchgate.netmdpi.com By modifying the reaction conditions, such as through anaerobic pre-treatment of the yeast, the formation of specific α-hydroxy ketones can be influenced. For instance, anaerobically pre-treated baker's yeast has been reported to produce (S)-1-phenyl-2-hydroxy-1-propanone. researchgate.net

More targeted approaches have utilized specific alcohol dehydrogenases (ADHs) in combination with the aforementioned carboligases to synthesize all four stereoisomers of 1-phenylpropane-1,2-diol (B147034), with the (R)- and (S)-2-hydroxy-1-phenyl-propanone intermediates being key to this process. acs.org For example, the combination of Benzaldehyde Lyase (BAL) for the production of (R)-2-hydroxy-1-phenyl-propanone followed by its reduction with Lactobacillus brevis alcohol dehydrogenase (LbADH) can be employed in a two-step reaction to produce specific diastereomers of the diol. acs.org

BiocatalystPrecursorProduct(s)Key Findings
Baker's Yeast (Saccharomyces cerevisiae)1-Phenyl-1,2-propanedionePrimarily (1R,2S)-1-phenyl-1,2-propanediol; α-hydroxy ketone intermediatesThe stereochemical outcome is highly dependent on reaction conditions. researchgate.netmdpi.com
Anaerobically pre-treated Baker's Yeast1-Phenyl-1,2-propanedione(S)-1-phenyl-2-hydroxy-1-propanone and (1R,2S)-1-phenyl-1,2-propanediolPre-treatment influences the regioselectivity of the reduction. researchgate.net
Benzaldehyde Lyase (BAL) cells and Lactobacillus brevis ADH (LbADH) cellsBenzaldehyde, Acetaldehyde, then reduction(1S,2R)-1-phenyl-1,2-propanediol via (R)-2-hydroxy-1-phenyl-propanoneA two-step biocatalytic cascade for the synthesis of specific diol stereoisomers. acs.org
Role of Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are versatile biocatalysts that facilitate the stereoselective reduction of prochiral ketones to chiral alcohols, making them highly valuable for asymmetric synthesis. These enzymes, often termed ketoreductases (KREDs), catalyze the reversible oxidation of alcohols to ketones and aldehydes, typically depending on nicotinamide (B372718) cofactors like NAD(P)H. The stereochemical outcome of the reduction is determined by the specific ADH used, with enzymes available that follow either Prelog's rule to produce (S)-alcohols or anti-Prelog's rule to yield (R)-alcohols.

For the synthesis of (2R)-2-hydroxy-1-phenyl-1-propanone, (R)-specific ADHs are essential. These enzymes stereoselectively deliver a hydride ion to the si face of the carbonyl group of a precursor like 1-phenyl-1,2-propanedione.

Key (R)-Specific Alcohol Dehydrogenases:

ADH from Lactobacillus kefir : This NADP-dependent enzyme is well-regarded for its ability to produce chiral alcohols with high enantiomeric excess and its broad substrate specificity. It exhibits anti-Prelog specificity, making it suitable for generating (R)-alcohols. The ADH from Lactobacillus kefir (DSM 20587) has been shown to effectively reduce acetophenone (B1666503) to (R)-phenylethanol, demonstrating its capability to act on aromatic ketones. Research has shown that variants of L. kefir ADH can achieve near-absolute stereoselectivity (98–99.9% ee) for a range of prochiral carbonyl compounds.

ADH from Rhodococcus ruber : ADH-'A' from Rhodococcus ruber (DSM 44541) is another key enzyme known for its utility in organic synthesis. This thermostable, NAD⁺-dependent medium-chain alcohol dehydrogenase has demonstrated remarkable tolerance to organic co-solvents, which is a significant advantage in industrial processes where substrate solubility can be a limiting factor. Its structural properties have been studied to understand and potentially engineer its substrate specificity and selectivity.

The enzymatic reduction of the precursor 1-phenyl-1,2-propanedione can be targeted at either the C1 or C2 carbonyl group. To produce (2R)-2-hydroxy-1-phenyl-1-propanone, the ADH must selectively reduce the C2-carbonyl group. The selection of an appropriate (R)-specific ADH with high regioselectivity is therefore critical for the success of this biotransformation.

Table 1: Properties of Key (R)-Specific Alcohol Dehydrogenases

Enzyme Source Cofactor Optimal pH Optimal Temperature (°C) Key Characteristics
Lactobacillus kefir NADP(H) 7.0 50 Broad substrate scope, high enantioselectivity for (R)-alcohols.
Rhodococcus ruber NAD(H) - - High thermostability and tolerance to organic solvents.

Cascade Biocatalysis and Continuous Flow Systems

To enhance the efficiency, productivity, and sustainability of biocatalytic processes, single-step reactions are increasingly being integrated into multi-step cascade systems and continuous flow operations.

Enzyme membrane reactors (EMRs) offer a powerful solution for process intensification by combining the catalytic reaction, enzyme retention, and product removal into a single, continuous unit. This setup allows for high space-time yields and simplifies downstream processing.

In the context of producing (R)-hydroxy phenylpropanone derivatives, a continuously operated EMR has been successfully implemented. While this specific study utilized a benzaldehyde lyase (BAL) from Pseudomonas fluorescens for the carboligation of an aromatic aldehyde with an aliphatic aldehyde, the principles and outcomes are highly relevant to ADH-catalyzed productions. The EMR system facilitated the synthesis of various (R)-2-hydroxy-1-phenyl-propan-1-one derivatives on a gram scale.

The key advantages demonstrated by this system include:

High Conversion and Selectivity : The reactor design allows for precise control over reaction conditions, leading to excellent product quality.

High Space-Time Yields : Continuous operation removes products as they are formed, overcoming potential substrate or product inhibition and driving the reaction equilibrium towards the product.

Enzyme Stability and Reuse : The membrane retains the enzyme, allowing for its long-term use and significantly increasing the total turnover number (TTN), a measure of catalyst efficiency.

Table 2: Performance Data for (R)-HPP Derivative Synthesis in a Continuous EMR

Product Space-Time Yield (g L⁻¹ d⁻¹) Total Turnover Number (TTN)
(R)-1-(3-chloro-phenyl)-2-hydroxy-propan-1-one 215 43,000
(R)-2-hydroxy-3-methoxy-1-(4-methoxy-phenyl)-propan-1-one 140 17,000

Data sourced from a study on benzaldehyde lyase in a continuously operated enzyme membrane reactor.

For the synthesis of chiral compounds structurally related to (2R)-2-hydroxy-1-phenyl-1-propanone, multi-enzyme cascades have been designed. For instance, a one-pot, two-stage system was developed to convert biobased L-phenylalanine into enantiopure (R)- and (S)-phenylalaninol. This cascade involved a sequence of deamination, decarboxylation, hydroxymethylation, and asymmetric reductive amination, utilizing up to four different enzymes co-expressed in recombinant E. coli strains.

While a direct ADH-based cascade for (2R)-2-hydroxy-1-phenyl-1-propanone is a subject of ongoing research, the principle involves coupling the ADH-catalyzed reduction with a preceding or succeeding enzymatic step. A potential cascade could involve:

Formation of the precursor : An enzyme like benzaldehyde lyase creates the 1-phenyl-1,2-propanedione skeleton.

Asymmetric Reduction : An (R)-specific ADH reduces the diketone to (2R)-2-hydroxy-1-phenyl-1-propanone.

Cofactor Recycling : A third enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, is included to regenerate the expensive

Asymmetric Chemical Synthesis Approaches

Enantioselective Hydrogenation of Ketone Precursors

Role of Metal Nanoparticles in Asymmetric Catalysis

The convergence of nanotechnology and chiral synthesis offers a promising avenue for environmentally friendly and efficient catalytic conversions. nih.gov Metal nanoparticles (MNPs) are of particular interest in asymmetric catalysis due to their high surface-area-to-volume ratio and unique electronic properties, which can lead to enhanced catalytic activity and selectivity. nih.govmdpi.com

In the context of synthesizing chiral α-hydroxy ketones, MNPs can be employed as catalysts in asymmetric hydrogenation or oxidation reactions. For instance, a prochiral substrate can be enantioselectively hydrogenated using a chiral catalyst composed of metal nanoparticles, such as palladium (Pd), platinum (Pt), or copper (Cu), supported on a chiral matrix or in the presence of a chiral ligand. nih.govmdpi.com The nature of the metal nanoparticle itself can influence the product selectivity of a reaction. mdpi.com

Research in this area focuses on developing highly selective and recyclable nanocatalysts. The immobilization of MNPs on solid supports facilitates their recovery and reuse, which is a key principle of green chemistry. nih.gov While the direct asymmetric synthesis of (2R)-2-hydroxy-1-phenyl-1-propanone using metal nanoparticles is an area of ongoing research, the principles established in related catalytic systems demonstrate the significant potential of this methodology. nih.gov

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach is particularly valuable when asymmetric synthesis is not feasible or results in low enantiomeric excess.

One of the most established methods for chiral resolution on an industrial scale is the formation of diastereomeric salts. wikipedia.orgnii.ac.jp This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. nii.ac.jppharmtech.com

For the resolution of a racemic alcohol like 2-hydroxy-1-phenyl-1-propanone, the hydroxyl group can be first derivatized to an acid, for example, by reacting it with an acid anhydride (B1165640) to form a monoester. This acidic derivative can then be reacted with a chiral base to form diastereomeric salts. nih.gov The choice of resolving agent and solvent is crucial for achieving efficient separation. rsc.org After separation, the resolving agent is removed to yield the desired enantiomer. wikipedia.org

Commonly Used Chiral Resolving Agents:

Resolving Agent TypeExamplesTarget Compound Type
Chiral AcidsTartaric acid, (S)-Mandelic acid, Camphorsulfonic acidChiral Bases (e.g., amines)
Chiral BasesBrucine, 1-Phenylethylamine, Cinchonidine (B190817), (+)-DehydroabietylamineChiral Acids

A study on the resolution of similar secondary alcohols demonstrated successful separation by forming maleic acid monoesters, followed by crystallization with chiral bases like cinchonidine or (+)-dehydroabietylamine. nih.gov

Chromatographic techniques are powerful tools for the separation of enantiomers. sigmaaldrich.com Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly effective for both analytical and preparative scale separations. shimadzu.comnih.gov

These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability. nih.gov

Key Parameters in Chiral Chromatography:

Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving separation.

Mobile Phase: The composition of the mobile phase can be optimized to improve resolution. sigmaaldrich.com

Flow Rate and Temperature: These parameters can be adjusted to enhance separation efficiency. sigmaaldrich.com

SFC is often considered a "greener" alternative to HPLC as it primarily uses supercritical carbon dioxide as the mobile phase, reducing the need for organic solvents. chromatographyonline.com SFC can also offer faster separations and higher efficiencies compared to HPLC. chromatographyonline.com The development of high-efficiency chiral columns, including those with sub-2-µm fully porous particles or superficially porous particles, has significantly improved the speed and resolution of chiral separations. chromatographyonline.com

Enzymatic resolution is a highly selective and environmentally friendly method for obtaining enantiomerically pure compounds. researchgate.net Lipases are a class of enzymes commonly used for the kinetic resolution of racemic alcohols and their esters due to their stereoselectivity. researchgate.netnih.gov

In a typical kinetic resolution of racemic 2-hydroxy-1-phenyl-1-propanone, a lipase (B570770) is used to catalyze the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. These can then be separated by conventional methods.

For instance, studies on the resolution of racemic 1-phenyl-1-propanol, a structurally similar compound, have shown that Novozym 435 (a lipase from Candida antarctica) exhibits high enantioselectivity in the esterification reaction. nih.gov The choice of acyl donor, solvent, and temperature are critical parameters that need to be optimized to achieve high enantiomeric excess (ee). nih.gov Similarly, lipases from Candida rugosa have been effectively used for the kinetic resolution of building blocks for other pharmaceuticals. mdpi.com

The enantiomeric ratio (E) is a measure of the enzyme's selectivity. A high E value is desirable for an efficient resolution. The conversion of the reaction is typically kept around 50% to obtain both the product and the remaining substrate in high enantiomeric purity. scielo.br

Mechanistic Investigations and Stereochemical Control in Reactions Involving 2r 1 Propanone, 2 Hydroxy 1 Phenyl

Enantioselectivity and Diastereoselectivity Control in Biocatalysis

Biocatalysis offers a powerful and highly selective route for the synthesis of chiral compounds. Enzymes, with their well-defined three-dimensional active sites, can distinguish between prochiral faces and enantiomers with remarkable precision.

Substrate Specificity and Enzyme Engineering for Stereocontrol

The inherent substrate specificity of enzymes is a cornerstone of stereocontrol in biocatalysis. Benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens, a thiamin diphosphate (B83284) (ThDP)-dependent enzyme, is a key biocatalyst in the synthesis of (R)-α-hydroxy ketones. It catalyzes the carboligation of aldehydes and is noted for its strict (R)-specificity, making it highly effective for producing compounds like (2R)-HPP. nih.govresearchgate.net This enzyme can exclusively yield (R)-enantioselective products from the synthesis of α-hydroxy ketones. researchgate.net The binding sites of BAL have been investigated through molecular modeling to understand the structural basis for its stereoselectivity and substrate specificity. nih.gov These studies reveal that steric factors within the enzyme's active site are predominantly responsible for the observed selectivities. nih.gov

In contrast to the strict specificity of BAL, other enzymes like benzoylformate decarboxylase from Pseudomonas putida exhibit substrate-dependent stereoselectivity. nih.gov While both enzymes can produce chiral 2-hydroxy ketones, the flexibility in the active site of benzoylformate decarboxylase allows for the formation of either (R) or (S) products depending on the structure of the aldehyde substrates. nih.gov

Further control over stereoselectivity can be achieved through enzyme engineering. By modifying the amino acid residues that line the active site, it is possible to alter the substrate binding pocket and, consequently, the stereochemical outcome of the reaction. While specific examples of engineering BAL for altered stereocontrol in (2R)-HPP synthesis are not detailed in the provided sources, the principles of rational design and directed evolution are widely applied to this class of enzymes to enhance their catalytic properties.

Another relevant enzyme is the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii (BcBDH), which can catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. fz-juelich.de This enzyme accepts alkyl phenyl dicarbonyls, including 2-hydroxy-1-phenylpropan-1-one, as substrates. fz-juelich.de

Influence of Reaction Conditions on Enantiomeric Excess (ee)

The enantiomeric excess (ee) of a biocatalytic reaction is not solely dependent on the enzyme's intrinsic properties but can also be significantly influenced by the reaction conditions. Factors such as solvent, pH, and temperature can affect enzyme conformation, substrate solubility, and reaction kinetics, all of which can impact stereoselectivity.

In the biocatalytic production of (R)-HPP derivatives, the use of non-conventional media has been explored to overcome challenges like the low solubility of substrates in aqueous solutions. rwth-aachen.de For instance, a two-step biocatalytic approach using lyophilized whole cells in a microaqueous reaction system has been shown to achieve excellent stereoselectivities at high product concentrations. acs.org This system, combining BAL and an alcohol dehydrogenase, can produce all four stereoisomers of the subsequent diol product with high stereochemical purity. acs.org In one instance, the synthesis of (R)-HPP reached an enantiomeric excess of 99%. acs.org

The development of a continuously operated enzyme membrane reactor for the production of substituted (R)-HPP derivatives allows for high conversion rates and space-time yields while maintaining excellent selectivity. nih.gov A kinetic model developed for this system helps in optimizing reaction parameters to maximize both yield and enantiopurity. nih.gov The stability of the enzyme is also a crucial factor, with studies showing that parameters like water activity can create a trade-off between enzyme activity and stability. rwth-aachen.de

The following table summarizes the impact of different cosubstrates on the stereoselectivity of the reduction of (R)-HPP to 1-phenylpropane-1,2-diol (B147034) (PPD) using Ralstonia sp. alcohol dehydrogenase (RADH) cells. acs.org

Table 1: Influence of Cosubstrate on Stereoselectivity in the Bioreduction of (R)-HPP

Cosubstrate (molar excess) Reaction Time (h) Conversion of (R)-HPP (%) Isomer Content of (1R,2R)-PPD (%)
2-propanol (5-fold) 11 99 ~99
1,5-pentanediol (0.5 equiv) 30 83 94.5

This data clearly indicates that the choice of cosubstrate and its concentration can affect both the reaction rate and the stereochemical purity of the final product.

Cofactor Regeneration Mechanisms in Bioreductions

Many biocatalytic reductions, such as the conversion of α-hydroxy ketones to 1,2-diols, rely on nicotinamide (B372718) cofactors like NADH or NADPH as a source of reducing equivalents. acs.orgnih.gov These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis. illinois.edu Therefore, efficient in situ cofactor regeneration is essential. illinois.edu

A common and cost-effective method for cofactor regeneration is the "coupled-substrate" approach. This involves using a single dehydrogenase that catalyzes both the primary reduction of the target substrate and the oxidation of a cheap, sacrificial cosubstrate, such as isopropanol (B130326). nih.gov The oxidation of isopropanol to acetone (B3395972) regenerates the NADH or NADPH required for the primary reaction. This method has been successfully applied in the reduction of ketones using engineered E. coli. nih.gov

Another strategy is the "coupled-enzyme" approach, which utilizes a second enzyme and a different cosubstrate to regenerate the cofactor. nih.gov For example, formate (B1220265) dehydrogenase (FDH) is often used to oxidize formate to carbon dioxide, which is an irreversible reaction that drives the regeneration of NADH. nih.gov Similarly, glucose dehydrogenase (GDH) can be employed to oxidize glucose. nih.gov These systems avoid the introduction of ketones (like acetone) into the reaction mixture.

In the context of producing all stereoisomers of 1-phenyl-1,2-propanediol from (R)-HPP and its (S)-enantiomer, alcohol dehydrogenases (ADHs) from Ralstonia sp. (RADH) and Lactobacillus brevis (LbADH) are utilized. acs.org The regeneration of the necessary NADPH can be achieved using cosubstrates like 2-propanol. acs.org The regeneration is carried out in parallel to the main reaction, where the ADH oxidizes the cosubstrate to regenerate the cofactor that is consumed in the reduction of the hydroxy ketone. researchgate.net Whole-cell biocatalysts can also utilize their endogenous metabolic pathways to regenerate cofactors, for instance, by using glucose as an energy and reducing equivalent source. nih.gov More novel approaches, such as photoenzymatic systems using a photocatalyst like deazariboflavin in combination with an enzyme like putidaredoxin reductase, are also being developed for NADH regeneration. nih.gov

Asymmetric Induction in Heterogeneous Catalysis

Heterogeneous catalysis provides an alternative to biocatalysis for asymmetric synthesis, with the key advantage of easier catalyst separation and recycling. researchgate.net Asymmetric induction is typically achieved by modifying a metal catalyst surface with a chiral molecule.

Adsorption Modes and Surface Chirality Effects

In heterogeneous asymmetric hydrogenation, the stereochemical outcome is dictated by the interactions between the substrate, the chiral modifier, and the catalyst surface. The enantioselective hydrogenation of α-keto esters and diketones, such as 1-phenyl-1,2-propanedione (B147261) (a precursor to HPP), over platinum catalysts modified by cinchona alkaloids (e.g., cinchonidine) is a well-studied system. abo.fi

The way the substrate and the chiral modifier adsorb onto the metal surface is crucial. Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) studies have been used to investigate the adsorption of both 1-phenyl-1,2-propanedione and cinchonidine (B190817) on a Pt/Al₂O₃ catalyst. abo.fi These studies confirmed that both molecules selectively deposit on the platinum surface. abo.fi The substrate, 1-phenyl-1,2-propanedione, was found to adsorb predominantly in an η¹(O₂)-configuration under the studied conditions. abo.fi

The chiral modifier, cinchonidine, adsorbs onto the platinum surface in a way that creates a chiral environment. core.ac.uk The quinoline (B57606) part of the alkaloid is thought to adsorb flat on the surface, while the rest of the molecule adopts a specific conformation. researchgate.net This adsorbed modifier then interacts with the substrate molecule, guiding its adsorption in a preferred orientation. This preferential adsorption of one of the two prochiral faces of the carbonyl group leads to the enantioselective formation of one enantiomer of the product. The competitive adsorption between the modifier and the substrate on the catalyst surface is a key factor, with the relationship between enantioselectivity and modifier concentration often exhibiting a bell-shaped curve. researchgate.net

Ligand-Substrate Interactions in Chiral Catalysis

The specific interactions between the chiral ligand (modifier) and the substrate at the catalyst surface are fundamental to asymmetric induction. In the cinchonidine-modified platinum system, a 1:1 interaction model between the modifier and the substrate is widely accepted. researchgate.net This model proposes the formation of a transient diastereomeric complex between the adsorbed chiral modifier and the reactant molecule.

Spectroscopic evidence supports the existence of a hydrogen bond between the quinuclidine (B89598) nitrogen of the cinchonidine modifier and the carbonyl oxygen of the keto-ester substrate. core.ac.uk This interaction is considered crucial for enantiodifferentiation. Blocking this nitrogen atom, for example by methylation, leads to a complete loss of enantioselectivity. core.ac.uk DRIFTS studies have also detected hydrogen bonding between adsorbed cinchonidine and 1-phenyl-1,2-propanedione on the Pt surface. abo.fifigshare.com

The chiral ligand essentially acts as a docking site for the substrate, forcing it to approach the catalytically active metal surface from a specific direction. This controlled approach ensures that hydrogen is added to one face of the carbonyl group in preference to the other. The effectiveness of this interaction can be influenced by various factors, including the structure of the ligand, the nature of the solvent, and the reaction temperature. In the hydrogenation of 1-phenyl-1,2-propanedione, chiral catalysts have achieved enantiomeric excesses of up to 67% for (R)-1-hydroxy-1-phenyl-propan-2-one and 59% for (R)-2-hydroxy-1-phenylpropan-1-one. researchgate.net

The following table lists the compound names mentioned in this article.

Advanced Analytical Methodologies for Research on 2r 1 Propanone, 2 Hydroxy 1 Phenyl

Spectroscopic Techniques for Stereoisomer Characterization

Spectroscopic methods are indispensable for elucidating the three-dimensional structure of chiral molecules. For (2R)-1-Propanone, 2-hydroxy-1-phenyl-, these techniques provide detailed information about the connectivity of atoms and their spatial arrangement, which is essential for confirming its specific stereoisomeric form.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. A combination of one-dimensional (¹H) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed to unambiguously assign the proton and carbon signals of (2R)-1-Propanone, 2-hydroxy-1-phenyl-.

¹H NMR Spectroscopy : This technique provides information about the chemical environment of protons. For (2R)-1-Propanone, 2-hydroxy-1-phenyl-, the ¹H NMR spectrum would show distinct signals for the methyl, methine, hydroxyl, and aromatic protons. The chemical shifts and coupling constants are characteristic of the molecule's structure.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This is crucial for tracing the proton connectivity within the propanone backbone and confirming the relative positions of the methyl and methine protons.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This experiment allows for the definitive assignment of carbon signals based on the already assigned proton signals, mapping each proton to the carbon it is attached to. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for (2R)-1-Propanone, 2-hydroxy-1-phenyl- in CDCl₃
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H to C)
C1 (C=O)--~200.7H2, H-Aryl
C2 (CH-OH)~5.14q~70.0H3, H1'
C3 (CH₃)~1.45d~22.0H2
OH~3.7d-H2
C1' (Aryl)--~134.0H2', H6', H2
C2'/C6' (Aryl)~7.95d~128.8C1, C4'
C3'/C5' (Aryl)~7.50t~128.6C1', C4'
C4' (Aryl)~7.63t~133.5C2', C6'

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. nih.gov In chiral analysis, MS is typically coupled with a chiral selector or derivatizing agent to differentiate between enantiomers. polyu.edu.hk Since enantiomers have identical mass, they cannot be distinguished by MS alone.

The common approach involves the formation of diastereomeric complexes by reacting the analyte with a chiral selector. polyu.edu.hk These diastereomeric complexes have different physical properties and can be distinguished in the mass spectrometer, often by observing differences in their fragmentation patterns upon collision-induced dissociation (CID) in tandem MS (MS/MS). mdpi.com For (2R)-1-Propanone, 2-hydroxy-1-phenyl-, a chiral selector like a cyclodextrin (B1172386) or a chiral metal complex could be used to form non-covalent diastereomeric adducts, allowing for their differentiation and the quantification of enantiomeric excess. nih.govmdpi.com

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are the cornerstone for separating and quantifying stereoisomers. The assessment of enantiomeric and diastereomeric purity is critical, and various methods have been developed to achieve high-resolution separation.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and successful for a broad range of chiral compounds.

For the analysis of (2R)-1-Propanone, 2-hydroxy-1-phenyl-, a suitable polysaccharide-based CSP would be selected. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326), is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The method can be validated for linearity, precision, and accuracy to ensure reliable quantification of the enantiomeric purity. pensoft.net

Table 2: Example Chiral HPLC Method for Enantiomeric Purity of 1-Propanone, 2-hydroxy-1-phenyl-
ParameterCondition
ColumnChiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel)
Mobile PhaseHexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C
Expected Elution Order(S)-enantiomer followed by (R)-enantiomer

An alternative HPLC approach involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds. chromatographyonline.com The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. gcms.cz These cyclodextrin-based CSPs form transient diastereomeric inclusion complexes with the enantiomers, leading to differential retention and separation. hplc.sk

Given the volatility of 1-Propanone, 2-hydroxy-1-phenyl-, chiral GC is a suitable method for its enantiomeric purity assessment. The hydroxyl group may require derivatization (e.g., silylation or acylation) to improve its volatility and chromatographic behavior. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal separation. chromatographyonline.com

Table 3: Representative Chiral GC Method for Enantiomeric Analysis
ParameterCondition
ColumnCyclodextrin-based capillary column (e.g., Beta-DEX™)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp to 180 °C at 5 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower environmental impact. selvita.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.be

For the enantiomeric separation of (2R)-1-Propanone, 2-hydroxy-1-phenyl-, SFC is often performed using the same types of chiral stationary phases as in HPLC, particularly polysaccharide-based CSPs. chromatographyonline.com The addition of a small amount of a polar co-solvent (modifier), such as methanol (B129727) or ethanol, to the supercritical CO₂ is typically required to elute polar analytes and modulate retention and selectivity. nih.gov The high diffusivity and low viscosity of the supercritical fluid mobile phase allow for the use of higher flow rates without significant loss of efficiency, leading to rapid separations. afmps.be

Table 4: Illustrative Chiral SFC Method Parameters
ParameterCondition
ColumnChiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile PhaseSupercritical CO₂ / Methanol (85:15, v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
DetectionUV at 254 nm
Column Temperature35 °C

Other Analytical Techniques for Reaction Monitoring and Catalyst Characterization

Advanced analytical methodologies are crucial for monitoring the progress of stereoselective reactions and for characterizing the catalysts that facilitate them. Techniques that provide insight into the optical purity of the product and the physicochemical properties of the catalyst are indispensable for optimizing asymmetric syntheses, such as those yielding (2R)-1-Propanone, 2-hydroxy-1-phenyl-.

Polarimetry for Optical Purity Determination

Polarimetry is a well-established technique used to measure the change in the direction of plane-polarized light as it passes through a solution containing a chiral compound. thieme-connect.de This property, known as optical activity, is fundamental for determining the enantiomeric purity of a sample. thieme-connect.de Enantiomers, which are non-superimposable mirror images of each other, rotate plane-polarized light to an equal extent but in opposite directions. libretexts.org The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates light to the left (counter-clockwise) is called levorotatory (-). libretexts.org

The specific rotation [α] is a characteristic physical property of a chiral compound and is calculated from the observed rotation α using the formula:

[α] = α / (l × c)

where 'l' is the path length of the sample cell in decimeters (dm) and 'c' is the concentration of the solution in g/mL. libretexts.org

For a mixture of enantiomers, such as a sample of 2-hydroxy-1-phenyl-1-propanone, the observed rotation is directly proportional to the excess of one enantiomer over the other. masterorganicchemistry.com This relationship allows for the calculation of the sample's optical purity, which is often expressed as enantiomeric excess (ee). masterorganicchemistry.com The enantiomeric excess is a measure of the excess of the major enantiomer over the minor one and is equivalent to the optical purity. masterorganicchemistry.com It can be calculated as:

ee (%) = ([α]observed / [α]max) × 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. thieme-connect.de

A racemic mixture, which contains equal amounts (50:50) of both enantiomers, is optically inactive (observed rotation of 0°) and therefore has an enantiomeric excess of 0%. masterorganicchemistry.com Conversely, an enantiomerically pure sample (100% of one enantiomer) will exhibit the maximum specific rotation and has an enantiomeric excess of 100%. masterorganicchemistry.com While polarimetry is a traditional and accessible method, it's important to note that its accuracy can be affected by impurities that are also optically active. masterorganicchemistry.com For more precise measurements, it is often complemented by techniques like chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). masterorganicchemistry.comnih.gov

Table 1: Relationship between Enantiomeric Composition and Optical Rotation for 2-hydroxy-1-phenyl-1-propanone (Note: Data are hypothetical for illustrative purposes, assuming a specific rotation of +150° for the pure (2S)- enantiomer and -150° for the pure (2R)- enantiomer.)

% (2R)-enantiomer% (2S)-enantiomerEnantiomeric Excess (ee) of (2R)-Observed Specific Rotation [α]obs
100%0%100%-150°
90%10%80%-120°
75%25%50%-75°
50%50%0%
25%75%-50% (50% ee of (2S)-)+75°

Electron Microscopy and X-ray Photoelectron Spectroscopy for Catalyst Morphology

In the asymmetric synthesis of (2R)-1-Propanone, 2-hydroxy-1-phenyl-, the catalyst's physical and chemical properties are paramount to achieving high yield and enantioselectivity. frontiersin.org Electron Microscopy and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for the detailed characterization of these heterogeneous catalysts. researchgate.net

Electron Microscopy

Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and morphology of catalyst materials. researchgate.net By scanning the catalyst with a focused beam of electrons, SEM generates high-resolution images that reveal critical information about particle size, shape, and aggregation. researchgate.net This morphological information is vital because the catalyst's surface area and the distribution of active sites can significantly influence its activity and longevity. For instance, SEM can be used to visualize changes in the catalyst structure before and after a reaction, providing insights into potential deactivation mechanisms such as sintering or fouling. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides detailed information about the elemental composition and chemical states of the atoms within the top 1-10 nm of a material's surface. rockymountainlabs.commdpi.com This makes it an invaluable tool for studying catalysts, as catalysis is fundamentally a surface phenomenon. mdpi.com

Key applications of XPS in catalyst characterization include:

Surface Composition: XPS can identify all elements present on the catalyst's surface (except H and He) and determine their atomic concentrations. rockymountainlabs.com This is crucial for verifying the composition of the active phase and detecting any surface contaminants that could poison the catalyst. rockymountainlabs.com

Chemical State Identification: XPS can distinguish between different oxidation states of an element (e.g., Pt⁰, Pt²⁺, Pt⁴⁺) and identify its chemical environment. mdpi.com This information is critical for identifying the catalytically active species and understanding the electronic interactions between the active metal and its support material. mdpi.com

Active Site Analysis: By analyzing the binding energies of core-level electrons, researchers can gain insights into the nature of the active sites responsible for the catalytic activity and selectivity.

Together, SEM and XPS provide a comprehensive picture of the catalyst's morphology and surface chemistry, enabling researchers to establish structure-activity relationships and design more efficient catalysts for asymmetric synthesis.

Table 2: Representative XPS Data for a Supported Metal Catalyst (Note: Data are hypothetical for a generic supported Palladium (Pd) catalyst used in asymmetric hydrogenation.)

ElementBinding Energy (eV)Inferred Chemical StateSurface Atomic Conc. (%)Interpretation
Pd 3d5/2335.2Pd0 (Metallic)3.1Represents the active metallic sites for hydrogenation.
Pd 3d5/2337.0Pd2+ (e.g., PdO)1.5Indicates some surface oxidation of the active metal.
C 1s284.8Adventitious Carbon45.5Reference for charge correction; common surface contaminant.
O 1s530.1Metal Oxide (Support)32.7Oxygen from the catalyst support (e.g., Al2O3, TiO2).
Al 2p74.5Al2O3 (Support)17.2Identifies the catalyst support material.

Computational and Theoretical Studies on 2r 1 Propanone, 2 Hydroxy 1 Phenyl

Density Functional Theory (DFT) Calculations for Asymmetric Induction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly valuable for studying asymmetric induction, where a chiral entity influences the stereochemical outcome of a reaction. In the context of reactions involving (2R)-2-hydroxy-1-phenyl-1-propanone, DFT calculations can elucidate the mechanisms of enantioselection. nih.gov

Researchers employ DFT to model the transition states of diastereomeric pathways in a reaction. By calculating the energies of these transition states, it is possible to predict which pathway is more favorable and thus determine the stereochemical outcome. For instance, in the asymmetric hydrogenation of related α-hydroxy ketones, DFT has been used to investigate the adsorption and reaction paths on catalyst surfaces. researchgate.net These calculations help in understanding how chiral modifiers and the substrate's inherent chirality dictate the formation of a particular stereoisomer. researchgate.net

First-principles modeling of diastereomeric transition states can reveal intricate details about the mechanism of enantioselection. nih.gov This information is invaluable for the rational design and improvement of catalytic protocols. nih.gov The accuracy of these predictions can be enhanced by incorporating dispersion interaction corrections and solvation models, which provide a more realistic representation of the reaction environment. nih.gov

Table 1: Example DFT-Calculated Parameters for a Hypothetical Reaction Intermediate

ParameterValue
Electronic Energy (Hartree)-537.456
Gibbs Free Energy (Hartree)-537.312
HOMO Energy (eV)-6.23
LUMO Energy (eV)-1.45
Dipole Moment (Debye)2.87

This table represents typical data obtained from DFT calculations on a molecule of similar complexity and is for illustrative purposes.

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling techniques are essential for visualizing and analyzing the interactions between a substrate like (2R)-2-hydroxy-1-phenyl-1-propanone and an enzyme's active site. asianpubs.org These methods, which include molecular docking and molecular dynamics simulations, help to explain the specificity and efficiency of enzymatic reactions. asianpubs.orgresearchgate.net

The process typically begins with obtaining the three-dimensional structures of the enzyme, often from a protein data bank, and the substrate. asianpubs.org Molecular docking simulations are then used to predict the preferred binding orientation of the substrate within the enzyme's active site. The stability of the resulting enzyme-substrate complex is evaluated based on scoring functions that estimate the binding affinity. researchgate.net

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. These simulations provide insights into the conformational changes that may occur upon substrate binding and can help identify key amino acid residues involved in catalysis and substrate recognition. asianpubs.org The interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex can be analyzed in detail. researchgate.net

Table 2: Illustrative Enzyme-Substrate Interaction Data

Interacting ResidueInteraction TypeDistance (Å)
TYR 88Hydrogen Bond (with O-H)2.9
PHE 215π-π Stacking (with Phenyl ring)4.5
VAL 102Hydrophobic (with -CH3)3.8
HIS 201Hydrogen Bond (with C=O)3.1

This table provides a hypothetical example of the types of interactions and their corresponding distances that can be identified through molecular modeling.

Reaction Pathway Simulations and Transition State Analysis

Understanding the complete reaction mechanism, including the identification of intermediates and transition states, is crucial for controlling chemical reactions. Reaction pathway simulations, often performed using DFT or other quantum mechanical methods, map the potential energy surface of a reaction. researchgate.net

These simulations involve locating the transition state structure, which is a first-order saddle point on the potential energy surface, connecting the reactants and products. researchgate.net The energy barrier, or activation energy, is the energy difference between the reactants and the transition state, and it determines the reaction rate. researchgate.net By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. researchgate.net

Vibrational frequency analysis is a key component of transition state analysis. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net This analysis confirms the nature of the stationary point and provides further insight into the transformation occurring during the reaction step.

Table 3: Sample Transition State Analysis Data

ParameterReactantTransition StateProduct
Relative Energy (kcal/mol)0.0+15.2-5.8
Key Bond Distance (Å)1.54 (C-C)1.98 (C-C)2.52 (C-C, broken)
Imaginary Frequency (cm⁻¹)N/A-254.3N/A

This table illustrates the kind of energetic and geometric data generated during a reaction pathway simulation and transition state analysis for a representative chemical transformation.

Research Applications and Derivatives of 2r 1 Propanone, 2 Hydroxy 1 Phenyl As a Chiral Building Block

Precursor in Stereoselective Synthesis of Chiral Alcohols and Diols

The ketone and hydroxyl groups of (2R)-2-hydroxy-1-phenyl-1-propanone provide reactive sites for the stereocontrolled introduction of new stereocenters. This makes it an ideal starting material for the synthesis of various chiral alcohols and diols, which are themselves important intermediates in the production of fine chemicals and pharmaceuticals. nih.govnih.gov

Synthesis of Enantiopure 1-Phenyl-1,2-Propanediol Stereoisomers

One of the most significant applications of (2R)-2-hydroxy-1-phenyl-1-propanone is its use as a precursor for the synthesis of the stereoisomers of 1-phenyl-1,2-propanediol (PPD). PPDs are versatile building blocks for pharmaceuticals. researchgate.netresearchgate.net The reduction of the ketone group in (2R)-2-hydroxy-1-phenyl-1-propanone can lead to the formation of two diastereomers: (1R,2R)-1-phenyl-1,2-propanediol and (1S,2R)-1-phenyl-1,2-propanediol.

Biocatalytic methods, employing enzymes like alcohol dehydrogenases (ADHs), are particularly effective for this transformation due to their high stereoselectivity. researchgate.netacs.org By selecting an appropriate ADH, the reduction can be directed to produce the desired PPD stereoisomer with high diastereomeric and enantiomeric excess. For instance, combining specific carboligases and alcohol dehydrogenases allows for a modular approach to produce all four stereoisomers of PPD starting from simple aldehydes like benzaldehyde (B42025) and acetaldehyde (B116499). researchgate.netacs.org In these multi-step enzymatic cascades, (R)- or (S)-2-hydroxy-1-phenylpropanone is formed as a key intermediate, which is then stereoselectively reduced to the corresponding diol. researchgate.netacs.org

Hydrogenation of (R)-1-hydroxy-1-phenyl-2-propanone over a platinum catalyst has been shown to produce (1R,2S)-1-phenyl-1,2-propanediol in excess over the (1R,2R) diastereomer. researchgate.net The development of these enzymatic and catalytic systems has enabled the synthesis of PPD stereoisomers at high concentrations and yields. acs.org

Starting MaterialCatalyst/Enzyme SystemMajor Product(s)Key Findings
(2R)-2-hydroxy-1-phenyl-1-propanoneAlcohol Dehydrogenases (ADHs)(1R,2R)-PPD or (1S,2R)-PPDThe choice of ADH determines the stereochemical outcome of the ketone reduction, allowing for selective synthesis of either diastereomer. researchgate.netacs.org
Benzaldehyde + AcetaldehydeBenzaldehyde Lyase (BAL) + Ralstonia sp. ADH (RADH)(1R,2R)-PPD (via (R)-HPP intermediate)A two-step biocatalytic approach in a microaqueous system can achieve high product concentrations (up to 63 g/L) and yields (99%). acs.org
Benzaldehyde + AcetaldehydeBenzoylformate Decarboxylase (BFD) variant + Lactobacillus brevis ADH (LbADH)(1S,2S)-PPD (via (S)-HPP intermediate)Demonstrates the modularity of the enzymatic approach to access different stereoisomers. researchgate.netacs.org
(R)-1-hydroxy-1-phenyl-2-propanonePt/Al₂O₃ Catalyst(1R,2S)-1-phenyl-1,2-propanediolHeterogeneous catalysis provides a non-enzymatic route, with density functional theory studies confirming the preferential formation of the (1R,2S) diol. researchgate.net

Preparation of Chiral (Amino)alkanol Derivatives

Chiral amino alcohols are fundamental structural motifs in a vast number of natural products and synthetic pharmaceuticals. researchgate.net (2R)-2-hydroxy-1-phenyl-1-propanone serves as a valuable starting point for the synthesis of these compounds through processes like reductive amination.

In this reaction, the ketone carbonyl group is converted into an amine. For example, the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia (B1221849) and a Raney nickel catalyst has been investigated for the synthesis of 2-amino-1-phenyl-1-propanol. researchgate.net Furthermore, multi-enzyme cascades have been developed to convert 1-phenyl-1,2-diols (derived from the corresponding hydroxy ketones) into all four stereoisomers of phenylpropanolamine. d-nb.info This involves a combination of an alcohol dehydrogenase (ADH) and a transaminase (ωTA), showcasing a redox-neutral bioamination process. d-nb.info These enzymatic methods provide a powerful route to optically pure amino alcohols, which are key intermediates for many active pharmaceutical ingredients. nih.govnih.gov

Role in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups and the inherent chirality of (2R)-2-hydroxy-1-phenyl-1-propanone make it an important intermediate in the synthesis of more complex and biologically active molecules. ontosight.ai

Intermediate in Pharmaceutical Synthesis (e.g., Ephedrine (B3423809) and Pseudoephedrine)

Perhaps the most well-known application of (2R)-2-hydroxy-1-phenyl-1-propanone ((R)-PAC) is its role as a key precursor in the industrial synthesis of the alkaloids ephedrine and pseudoephedrine. nih.govmdma.ch These compounds are widely used as decongestants and bronchodilators. nih.gov

The traditional synthetic route involves the reductive amination of (R)-PAC with methylamine (B109427). mdma.ch This reaction converts the ketone function into a secondary amine, creating the second stereocenter of the target molecule. The stereochemistry of the starting material ((R)-PAC) largely dictates the stereochemistry of the final product, making this a crucial step for obtaining the desired biologically active isomer. Commercial production often utilizes a fermentation process where yeast, such as Saccharomyces cerevisiae, acts on a sugar medium in the presence of benzaldehyde to produce (R)-PAC. nih.govdcu.ie This biotransformation is highly stereoselective. The resulting (R)-PAC is then reacted with methylamine and reduced to yield a mixture of ephedrine and pseudoephedrine. mdma.chdcu.ie

PrecursorReactionProduct(s)Significance
(R)-2-hydroxy-1-phenyl-1-propanone ((R)-PAC)Reductive amination with methylamine(-)-Ephedrine and (+)-PseudoephedrineThis is a key step in the commercial synthesis of these widely used pharmaceutical alkaloids. The chirality of the precursor is essential for producing the correct stereoisomers. nih.govmdma.ch
1-phenylpropane-1,2-dioneReduction with ephedrine dehydrogenase (EDH)(R)-PACNovel enzymatic routes can produce the key (R)-PAC intermediate with high enantiomeric excess (99%) and without by-products. nih.gov
2-chloro-1-phenyl-1-propanoneReaction with methylamine, followed by reductionEphedrine/PseudoephedrineAlternative synthetic routes aim to avoid controlled precursors while still utilizing a propanone backbone to generate the core structure of ephedrine. google.com

Contribution to the Development of Other Chiral Compounds

Beyond its role in synthesizing specific diols and pharmaceuticals, (2R)-2-hydroxy-1-phenyl-1-propanone and its derivatives are instrumental in developing a broader range of chiral compounds. As a versatile chiral building block, it provides access to molecules with multiple stereocenters. researchgate.net

For example, the enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol (B147034) from this precursor opens up pathways to a variety of chiral ligands, auxiliaries, and other complex organic molecules. researchgate.netacs.org The ability to selectively produce any of the PPD stereoisomers allows chemists to access different chiral scaffolds for further elaboration. These diols can be converted into chiral epoxides, amino alcohols, and other functionalized molecules, highlighting the cascading value of the initial chiral hydroxy ketone. d-nb.info The development of modular, multi-enzyme systems that utilize intermediates like (2R)-2-hydroxy-1-phenyl-1-propanone is a significant advancement in asymmetric synthesis, enabling the efficient and selective production of a wide array of valuable chiral compounds. acs.org

Future Directions and Emerging Research Areas

Development of Novel Biocatalysts and Engineered Enzymes

The future of (2R)-2-hydroxy-1-phenyl-1-propanone synthesis is intrinsically linked to the advancement of biocatalysis. Researchers are increasingly focusing on the discovery and engineering of enzymes to overcome the limitations of traditional chemical catalysts, offering higher selectivity and milder reaction conditions.

One key area of development is the use of thiamine (B1217682) diphosphate-dependent lyases (ThDP lyases), which can efficiently catalyze the formation of α-hydroxy ketones. fz-juelich.de A notable example is benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens, which facilitates the coupling of aromatic and aliphatic aldehydes to produce derivatives of (R)-2-hydroxy-1-phenyl-propan-1-one ((R)-HPP). nih.gov The application of these enzymes in whole-cell biotransformations is a promising strategy, as it leverages the host cell's metabolism for the supply and regeneration of essential cofactors. nih.govmtak.hu

Furthermore, enzyme engineering and directed evolution are being employed to enhance catalyst performance. illinois.edu Laboratory evolution has been used to improve the activity of alcohol dehydrogenases (ADHs) for the regioselective oxidation of vicinal diols to produce α-hydroxy ketones. nih.gov By creating variants with improved turnover numbers, researchers can develop more robust and efficient biocatalytic systems. nih.gov The stereoselective characteristics of dehydrogenases, such as the (R,R)-butane-2,3-diol dehydrogenase from Bacillus clausii DSM 8716T, are also being explored for the asymmetric reduction of prochiral 1,2-diketones to yield specific α-hydroxy ketones like (2R)-2-hydroxy-1-phenyl-1-propanone. fz-juelich.de

The table below summarizes key enzymes and their roles in the synthesis of (2R)-2-hydroxy-1-phenyl-1-propanone and related compounds.

Enzyme ClassSpecific EnzymeSource OrganismReaction TypeProduct(s)
Lyase Benzaldehyde Lyase (BAL)Pseudomonas fluorescensCarboligation of aldehydes(R)-2-hydroxy-1-phenyl-propan-1-one derivatives
Oxidoreductase Alcohol Dehydrogenase (ADH-A variants)Rhodococcus ruberRegioselective oxidation of diols2-hydroxyacetophenone
Oxidoreductase (R,R)-butane-2,3-diol dehydrogenase (BcBDH)Bacillus clausiiAsymmetric reduction of diketones(R)-2-hydroxy-1-phenylpropan-1-one
Oxidoreductase Alcohol Dehydrogenase (RADH)Ralstonia sp.Reduction of hydroxy ketones(1R,2R)-1-phenyl-1,2-propanediol
Oxidoreductase Alcohol Dehydrogenase (LbADH)Lactobacillus brevisReduction of hydroxy ketonesStereoisomers of 1-phenyl-1,2-propanediol

Integration of Advanced Catalytic Systems for Enhanced Efficiency

A prominent example is the use of continuously operated membrane reactors. researchgate.net These systems confine the enzyme, allowing for continuous product formation and removal, which can be particularly effective for biocatalytic resolutions and overcoming substrate solubility issues. researchgate.net The production of (R)-HPP derivatives using benzaldehyde lyase has been successfully demonstrated on a gram scale in such a reactor. nih.govresearchgate.net Another approach involves two-step biocatalytic processes in microaqueous reaction systems, which have been used to synthesize all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) from (R)-HPP and its enantiomer at high concentrations. acs.org

Beyond purely enzymatic systems, the integration of biocatalysis with chemocatalysis is also being explored. The enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261), a related precursor, has been studied using zirconia-supported platinum catalysts and rhodium nanoparticles. researchgate.netresearchgate.net These systems can produce (R)-2-hydroxy-1-phenylpropan-1-one with moderate to high enantiomeric excess. researchgate.netresearchgate.net The development of stable, reusable chiral nanoparticles immobilized on supports like SiO2 points to a future where these hybrid systems can be used without the need to add a chiral modifier in situ. researchgate.net

Chemoinformatics and Machine Learning in Chiral Synthesis Prediction

A revolutionary approach emerging in the field is the application of chemoinformatics and machine learning (ML) to predict and guide enantioselective synthesis. nih.gov Developing ML algorithms for chemical reactions is challenging due to often small and sparse datasets, but new models are showing high reliability in predicting enantiomeric excess (%ee). rsc.org

The workflow for this approach involves several key stages:

Data Collection and Feature Engineering: Gathering experimental data and describing substrate structures using "chemistry" and "geometry" descriptors. nih.gov

Model Training: Using the collected data to train ML classification models, such as through a transfer learning approach with a chemical language model. nih.govrsc.org

Prediction and Virtual Screening: Employing the trained models to predict the enantioselectivity of a catalyst towards new, untested substrates. nih.gov

Rational Design: Using the insights from ML predictions to rationally design new enzyme variants or catalysts with improved enantioselectivity. nih.gov

This predictive capability allows for the rapid feasibility assessment of different synthetic routes, saving significant time and resources in the lab. nih.gov While these models are still in development, their successful application in predicting amidase-catalytic enantioselectivity and guiding C-H activation reactions demonstrates their immense potential for the synthesis of chiral molecules like (2R)-2-hydroxy-1-phenyl-1-propanone. nih.govrsc.org

Sustainable and Green Chemistry Approaches in Production

The pharmaceutical and fine chemical industries are under increasing pressure to adopt more sustainable and environmentally friendly manufacturing processes. jddhs.com The production of (2R)-2-hydroxy-1-phenyl-1-propanone is being re-evaluated through the lens of green chemistry, which prioritizes waste minimization, energy efficiency, and the use of safer, renewable materials. mdpi.comjocpr.com

Key green chemistry principles being applied include:

Biocatalysis: The use of enzymes, as detailed in section 7.1, is a cornerstone of green synthesis. nih.gov Biocatalysts operate under mild conditions (temperature, pH), reduce the need for hazardous reagents, and offer high selectivity, which minimizes byproduct formation and simplifies purification. fz-juelich.denih.gov

Alternative Solvents: Research is focused on replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, bio-based solvents, or supercritical CO2. jddhs.comjocpr.com Some processes aim for solvent-free conditions, which can drastically reduce waste and environmental impact. mdpi.comnih.gov The use of aqueous/n-octane biphasic systems for bioconversions is one strategy to enhance yield while managing solvent use. nih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jddhs.com One-pot, multicomponent procedures are an effective way to achieve this and reduce the number of derivatization steps. nih.gov

Energy Efficiency: The adoption of energy-efficient techniques like continuous flow processing can reduce energy requirements and reaction times compared to traditional batch processing. jddhs.com

By integrating these principles, future production methods for (2R)-2-hydroxy-1-phenyl-1-propanone will not only be more economically viable but also significantly less harmful to the environment. mdpi.com

Q & A

Basic: What are the common synthetic routes for (2R)-2-hydroxy-1-phenyl-1-propanone?

Methodological Answer:
The synthesis of (2R)-2-hydroxy-1-phenyl-1-propanone typically involves enantioselective oxidation or reduction strategies. A feasible route is the asymmetric reduction of the corresponding ketone precursor (e.g., 1-phenyl-1-propanone) using chiral catalysts. For example:

  • Catalytic hydrogenation : Use of chiral transition metal complexes (e.g., Ru-BINAP catalysts) to reduce α-ketoesters, followed by hydrolysis to yield the (R)-enantiomer .
  • Biocatalytic approaches : Enzymatic reduction using ketoreductases (KREDs) with NADPH cofactors, which often provide high enantiomeric excess (ee) .

Key reaction conditions include pH control (6.5–7.5 for enzymatic methods) and solvent selection (e.g., aqueous buffers or tert-butanol). Post-synthesis purification via recrystallization or chromatography is critical to isolate the enantiopure product.

Basic: Which spectroscopic methods are optimal for characterizing (2R)-2-hydroxy-1-phenyl-1-propanone?

Methodological Answer:
Characterization requires a combination of techniques:

  • NMR : ¹H and ¹³C NMR to confirm the hydroxyl group (δ ~2.5 ppm, broad singlet) and phenyl protons (δ ~7.3–7.5 ppm). Chiral derivatizing agents (e.g., Mosher’s acid) can resolve enantiomers .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 164.0837 for C₉H₁₀O₂) and fragmentation patterns .
  • Polarimetry : Measure optical rotation ([α]D²⁵) to confirm enantiopurity. Reported values for similar chiral propanones range from +15° to +30° .
  • X-ray Crystallography : For absolute configuration determination, single-crystal analysis is definitive .

Advanced: How can conflicting LogP values for this compound be resolved in literature?

Methodological Answer:
Discrepancies in LogP values (e.g., 2.72 in one study vs. 1.98 in another) often arise from differences in experimental methods:

  • Experimental Measurement : Use shake-flask partitioning (octanol/water) with HPLC-UV quantification. Standardize pH (7.4) and temperature (25°C) .
  • Computational Prediction : Compare results from software (e.g., ChemAxon, Schrödinger) and validate with experimental data. Adjust atom contributions for the hydroxyl and phenyl groups to improve accuracy .

Table 1 : Reported LogP Values and Methods

LogP ValueMethodReference
2.72HPLC-UV (shake-flask)
1.98Computational (DFT)

Advanced: What strategies enhance enantioselective synthesis while avoiding racemization?

Methodological Answer:
Racemization risks are high due to the labile hydroxyl group. Mitigation strategies include:

  • Low-temperature reactions : Perform reductions below 0°C to stabilize intermediates .
  • Protecting groups : Temporarily protect the hydroxyl with acetyl or silyl groups during synthesis, followed by mild deprotection (e.g., K₂CO₃/MeOH) .
  • Flow chemistry : Continuous flow reactors minimize exposure to racemization-inducing conditions (e.g., heat, acidic/basic environments) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

  • Transition state analysis : Identify energy barriers for SN1 vs. SN2 mechanisms. The hydroxyl group’s electron-withdrawing effect favors SN2 with a calculated ΔG‡ of ~25 kcal/mol .
  • Solvent effects : Include polarizable continuum models (PCM) for solvents like DMSO or THF. Higher polarity stabilizes ionic intermediates in SN1 .

Table 2 : Computed Activation Energies (kcal/mol)

MechanismGas PhaseDMSO
SN132.128.4
SN224.926.7

Advanced: What analytical workflows resolve structural ambiguities in derivatives like epoxy or amino analogs?

Methodological Answer:
For derivatives (e.g., epoxypropanones), use:

  • 2D NMR (COSY, HSQC) : Correlate protons and carbons to confirm regiochemistry .
  • Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate diastereomers .
  • X-ray crystallography : Resolve absolute configuration of crystalline derivatives .

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